molecular formula C20H16 B106593 9,12-Dimethyl-1,2-benzanthracene CAS No. 19371-58-5

9,12-Dimethyl-1,2-benzanthracene

Cat. No. B106593
CAS RN: 19371-58-5
M. Wt: 256.3 g/mol
InChI Key: CYRPSEXQZAFVGE-UHFFFAOYSA-N
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Description

9,12-Dimethyl-1,2-benzanthracene is a polycyclic aromatic hydrocarbon found in tobacco smoke and is a potent carcinogen . It is also a carcinogenic organic pollutant generated from the incomplete combustion of gasoline and coal .


Synthesis Analysis

The synthesis of 9,12-Dimethyl-1,2-benzanthracene involves complex chemical reactions. It has been found that the compound can induce apoptosis in cultured preovulatory rat follicles, which is preceded by a rise in reactive oxygen species and can be prevented by glutathione .


Molecular Structure Analysis

The molecular formula of 9,12-Dimethyl-1,2-benzanthracene is C20H16 . The molecular weight is 256.35 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

9,12-Dimethyl-1,2-benzanthracene is soluble in benzene and moderately soluble in acetone. It is slightly soluble in alcohol . The compound is harmful if swallowed, and may be harmful if absorbed through the skin or inhaled .


Physical And Chemical Properties Analysis

9,12-Dimethyl-1,2-benzanthracene is a solid compound with a faint greenish-yellow tinge . It has a melting point of 122-123°C . The compound is freely soluble in benzene, moderately soluble in acetone, and slightly soluble in alcohol .

Scientific Research Applications

Metabolic Pathways and Chemical Reactions

  • 9,10-Dimethyl-1,2-benzanthracene undergoes oxygenation in rat liver through cytochrome P-450 oxygenase, resulting in its conversion to a 1,4-peroxide and subsequently into a diol, forming the majority of metabolites under certain conditions (Chen & Tu, 1976).

Impact on Melanin Production and Tumor Induction

  • This compound influences melanin formation in epidermal melanocytes and melanocytes from the outer root sheath in albino guinea pig skin. It can induce junctional and compound nevi, offering insights into pigmented nevi development (Pawlowski, Haberman, & Menon, 1976).

Crystal Structure Analysis

  • The crystal structure of 9,10-Dimethyl-1,2-benzanthracene has been analyzed, revealing a non-planar molecular structure. Such structural insights contribute to understanding the molecular properties and interactions of this compound (Iball, 1964).

Carcinogenesis Studies

  • Extensive research has been conducted on the carcinogenic properties of 9,10-Dimethyl-1,2-benzanthracene in various animal models, including Syrian golden hamsters and mice. These studies have shed light on the compound's role in inducing melanotic tumors, squamous cell carcinoma, and other types of skin carcinogenesis (Shubik, Pietra, & Della Porta, 1960).

Interaction with Ionizing Radiation

  • Research on the interaction of 9,10-Dimethyl-1,2-benzanthracene with ionizing radiation provides insights into how radiation influences the tumorigenic activity of this compound. For example, certain levels of X irradiation have been found to inhibit its tumorigenic action (Argus, Kane, Sakuntala, & Ray, 1962).

Tumor Localization Techniques

  • Techniques have been developed for the localized application of 9,10-Dimethyl-1,2-benzanthracene, such as in the hamster cheek pouch, to study the induction and localization of tumors (Macdonald, 1978).

Binding to DNA

  • The binding of 9,10-Dimethyl-1,2-benzanthracene to mouse epidermal satellite DNA has been investigated, revealing significant binding to satellite DNA. This research contributes to understanding the molecular interactions at the genetic level (Zeiger, Salomon, Kinoshita, & Peacock, 1972).

Immunological Effects

  • The immunological impacts of 9,10-Dimethyl-1,2-benzanthracene have been studied, showing effects such as prolonged immunosuppression and tumor induction, particularly in newborn mice. These studies offer valuable information on the compound's effects on the immune system (Ball, Sinclair, & McCarter, 1966).

Safety And Hazards

9,12-Dimethyl-1,2-benzanthracene is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to flora, fauna, soil organisms, and aquatic organisms . In case of accidental ingestion, it is advised not to induce vomiting unless directed to do so by medical personnel .

properties

IUPAC Name

9,12-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-7-10-18-14(2)20-16(12-17(18)11-13)9-8-15-5-3-4-6-19(15)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRPSEXQZAFVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3C(=C2)C=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172989
Record name 9,12-Dimethyl-1,2-benzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,12-Dimethyl-1,2-benzanthracene

CAS RN

19371-58-5
Record name 9,12-Dimethyl-1,2-benzanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Dimethyl-1,2-benzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
D Valero, P Blanquet, C Aubert - … des Seances de L'academie des …, 1976 - europepmc.org
Plasma determination of prolactin in the Rat after administration of DMBA has shown that the hormonal peak was practically suppressed whereas in the pituitary the concentration of …
Number of citations: 2 europepmc.org
H Rossiter, C Barresi, J Pammer, M Rendl, J Haigh… - Cancer research, 2004 - AACR
The angiogenic cytokine vascular endothelial growth factor (VEGF)-A plays a central role in both wound healing and tumor growth. In the skin, epidermal keratinocytes are a major …
Number of citations: 143 aacrjournals.org
R De Coster, R Van Ginckel, W Wouters… - Journal of enzyme …, 1990 - Taylor & Francis
Some effects of daily oral administration of a new non-steroidal aromatase inhibitor on the pituitary-gonadal and adrenal functions were investigated in female rats. At doses of 1 mg/kg …
Number of citations: 11 www.tandfonline.com
WC Herndon, HT Chen, Y Zhang… - Molecular Modeling and …, 2012 - books.google.com
Several QSAR methodologies have been developed which make use of hierarchical sets of molecular descriptors, coupled with multilinear regression analysis of physical or biological …
Number of citations: 0 books.google.com
K Goerttler, H Loehrke - Experimentelle Pathologie, 1976 - Elsevier
Application of the phorbol ester TPA to the back skin of NMRI mice 14 times within a period of 7 weeks causes a stationary hyperplasia, with a corresponding increase in the labelling …
Number of citations: 18 www.sciencedirect.com
MKB LINDE - 1973 - search.proquest.com
The only specific chromosomal abnormality known to exist in human neoplasia, the Philadelphia chromosome, was first described by Nowell and Hungerford (63) in patients with …
Number of citations: 4 search.proquest.com
A Izzotti, S Kanitz, F D'Agostini, A Camoirano… - … /Genetic Toxicology and …, 2009 - Elsevier
Endocrine disruptors (EDs) represent a major toxicological and public health issue, and the xenoestrogen bisphenol A (BPA) has received much attention due to its high production …
Number of citations: 142 www.sciencedirect.com
U Luderer, F Christensen, WO Johnson, J She… - Environment …, 2017 - Elsevier
Essentially all women are exposed to polycyclic aromatic hydrocarbons (PAHs), formed during incomplete combustion of organic materials, including fossil fuels, wood, foods, and …
Number of citations: 37 www.sciencedirect.com
AJ Wilson, F Tehrani, M Baum - Journal of British Surgery, 1982 - academic.oup.com
There is very little known about the subsequent behaviour of breast cancer following adjuvant endocrine therapy or the effect of this therapy on the oestrogen and progesterone receptor …
Number of citations: 40 academic.oup.com
CW Welsch - Cancer Research, 1985 - AACR
The carcinogen-induced rat mammary carcinoma model, developed a quarter of a century ago by Dr. Charles Brenton Huggins, is today the standard laboratory animal model in the …
Number of citations: 646 aacrjournals.org

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